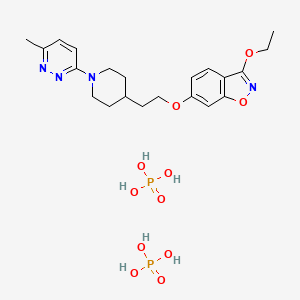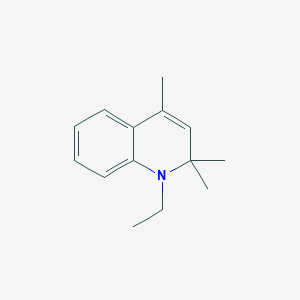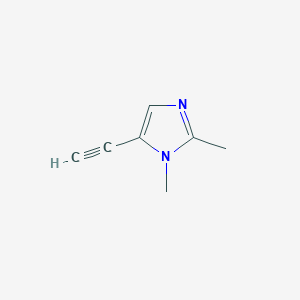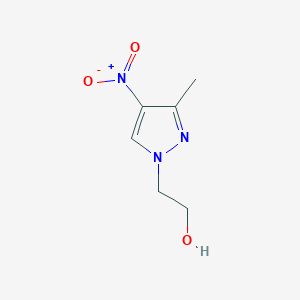
3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide
Overview
Description
3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes or by modulating certain signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A can induce apoptosis (programmed cell death) in cancer cells, as well as reduce inflammation in animal models. Additionally, 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A in lab experiments is its synthetic nature, which allows for precise control over the compound's properties. Additionally, its potential therapeutic applications make it a valuable tool for studying various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
Future studies on 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A could focus on further elucidating its mechanism of action, as well as exploring its potential as a therapeutic agent for various diseases. Additionally, studies could investigate the efficacy of 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A in combination with other drugs or treatments. Finally, studies could explore the potential toxicity of 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A and its effects on various organs and systems in the body.
Scientific Research Applications
3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anti-inflammatory properties, as well as its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide A has been studied for its potential as a chemotherapeutic agent for various types of cancer.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c23-20(10-14-27(24,25)19-6-2-1-3-7-19)21-15-17-8-11-22(12-9-17)16-18-5-4-13-26-18/h1-7,13,17H,8-12,14-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQHXXNDJSFZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144212 | |
| Record name | 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide | |
CAS RN |
1208776-87-7 | |
| Record name | 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208776-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B3046122.png)

![Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-](/img/structure/B3046126.png)
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3046131.png)

![Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3046133.png)

![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046138.png)





![3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3046144.png)